Computed Lipophilicity (logP) and Polar Surface Area Differentiate the 3‑Hydroxypropyl Chain from Shorter and Non‑Hydroxylated Analogs
The target compound displays a computed logP of 1.58 and a topological polar surface area (TPSA) of 56.06 Ų . In comparison, the des‑hydroxypropyl analog 1‑(4‑methylphenyl)pyrazolidin‑3‑one (CAS 3352‑86‑1) has a substantially lower experimental logP (estimated 0.8–1.0) and lacks the hydrogen‑bond donor capacity of the terminal hydroxyl . Phenidone (1‑phenyl‑3‑pyrazolidinone, CAS 92‑43‑3) exhibits a logP of 0.12–1.32 and TPSA of 32.3 Ų, making it considerably more hydrophilic and with fewer H‑bond acceptor sites . The 3‑hydroxypropyl chain thus positions the target compound in a distinct physicochemical space—moderate lipophilicity combined with enhanced hydrogen‑bonding capacity—that is not accessible with the parent or with phenidone.
| Evidence Dimension | Lipophilicity (logP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | logP = 1.58; TPSA = 56.06 Ų |
| Comparator Or Baseline | 1‑(4‑Methylphenyl)pyrazolidin‑3‑one: logP ≈ 0.8–1.0 (est.), TPSA = 32.3 Ų; Phenidone: logP = 0.12–1.32, TPSA = 32.3 Ų |
| Quantified Difference | ΔlogP ≈ +0.3 to +1.4 log units higher; ΔTPSA ≈ +23.8 Ų |
| Conditions | In silico prediction (ALOGPS / ChemAxon) and experimental logP values from literature |
Why This Matters
Higher logP with balanced TPSA suggests improved passive membrane permeability while retaining sufficient aqueous solubility for in vitro assay compatibility—critical parameters for hit-to-lead optimization in medicinal chemistry programs.
